

CAS number 14164-34-2 characterization data

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Compound of Interest

Compound Name: **4,6-Dimethyl-2-phenylpyrimidine**

Cat. No.: **B183152**

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An In-depth Technical Guide to the Characterization of **4,6-dimethyl-2-phenylpyrimidine** (CAS Number: 14164-34-2)

Authored by a Senior Application Scientist

Preamble: Navigating Chemical Identity

In the landscape of chemical research and development, the unambiguous identification and characterization of a compound are the cornerstones of scientific rigor. The Chemical Abstracts Service (CAS) number serves as a unique identifier for a specific chemical substance. This guide focuses on the compound registered under CAS Number 14164-34-2, which has been identified as **4,6-dimethyl-2-phenylpyrimidine**.^{[1][2][3]}

It is crucial to note that initial database searches can sometimes associate a single CAS number with unrelated structures due to data entry errors or legacy data. For the purpose of this technical guide, and based on cross-referenced chemical databases, we will proceed with the characterization of **4,6-dimethyl-2-phenylpyrimidine**.^{[1][2][3]} This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the analytical methodologies required to confirm the identity, purity, and structure of this compound.

Compound Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its basic properties. For **4,6-dimethyl-2-phenylpyrimidine**, the available data is summarized below.

Property	Value	Source
CAS Number	14164-34-2	[1] [2]
IUPAC Name	4,6-dimethyl-2-phenylpyrimidine	[1] [2]
Molecular Formula	C ₁₂ H ₁₂ N ₂	[2]
Molecular Weight	184.24 g/mol	Calculated
Canonical SMILES	CC1=CC(=NC(=N1)C2=CC=C(C=C2)C	[2]
InChIKey	TVNUWBFICZWTRU-UHFFFAOYAD	[2]
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]

Note: As of the latest search, experimental data for physical properties such as melting point, boiling point, and density are not readily available in the public domain.[\[2\]](#)

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the characterization of **4,6-dimethyl-2-phenylpyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **4,6-dimethyl-2-phenylpyrimidine**, both ¹H and ¹³C NMR would be essential for structural confirmation.

Predicted ¹H and ¹³C NMR Data

While experimental spectra for this specific compound are not publicly available, we can predict the expected chemical shifts based on the known structure and general principles of NMR spectroscopy.

¹H NMR (Predicted):

- Aromatic Protons (Phenyl Ring): Expected in the range of δ 7.0-8.0 ppm. The protons on the phenyl ring will likely appear as a multiplet.
- Pyrimidine Ring Proton: The single proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region, likely around δ 7.0-7.5 ppm.
- Methyl Protons: The two methyl groups attached to the pyrimidine ring are chemically equivalent and should appear as a sharp singlet, integrating to 6 protons, likely in the range of δ 2.0-3.0 ppm.

¹³C NMR (Predicted):

- Aromatic Carbons (Phenyl Ring): Expected in the range of δ 120-140 ppm.
- Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to appear in the range of δ 150-170 ppm.
- Methyl Carbons: The carbon atoms of the two methyl groups are expected to appear in the upfield region, likely around δ 20-30 ppm.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6).
- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 400 MHz or higher for better resolution.[4]

Mass Spectrometry (MS)

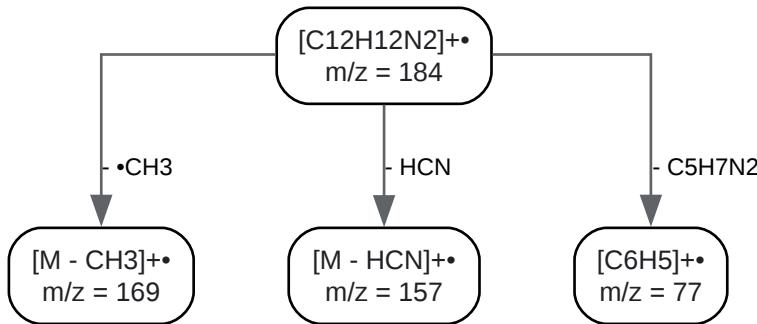
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum

For **4,6-dimethyl-2-phenylpyrimidine** ($\text{C}_{12}\text{H}_{12}\text{N}_2$), the expected molecular ion peak $[\text{M}]^+$ would be at m/z 184.24. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

Plausible Fragmentation Pathway

The fragmentation of **4,6-dimethyl-2-phenylpyrimidine** in a mass spectrometer would likely involve the loss of small, stable molecules or radicals. A plausible pathway could involve the fragmentation of the pyrimidine ring or the loss of methyl groups.



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Caption: Predicted Fragmentation Pathway for **4,6-dimethyl-2-phenylpyrimidine**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).[4]

- GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the analyte from any impurities.[4]
- MS Detection: The eluent from the GC column is introduced into the mass spectrometer, where the molecules are ionized (typically by electron ionization) and their mass-to-charge ratio is measured.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Peaks

The IR spectrum of **4,6-dimethyl-2-phenylpyrimidine** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
Aliphatic C-H Stretch	2850 - 3000	Medium
C=N Stretch (Pyrimidine Ring)	1500 - 1650	Medium to Strong
C=C Stretch (Aromatic & Pyrimidine)	1400 - 1600	Medium
Aromatic C-H Bend	690 - 900	Strong

Reference for ranges:[5][6]

Experimental Protocol: KBr Pellet Method

- Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.[7]
- Spectral Acquisition: Place the KBr pellet in the sample holder of an IR spectrometer and record the spectrum.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for quantifying it in various matrices.

Hypothetical HPLC Method for Purity Determination

A reversed-phase HPLC method would be suitable for analyzing the non-polar compound **4,6-dimethyl-2-phenylpyrimidine**.

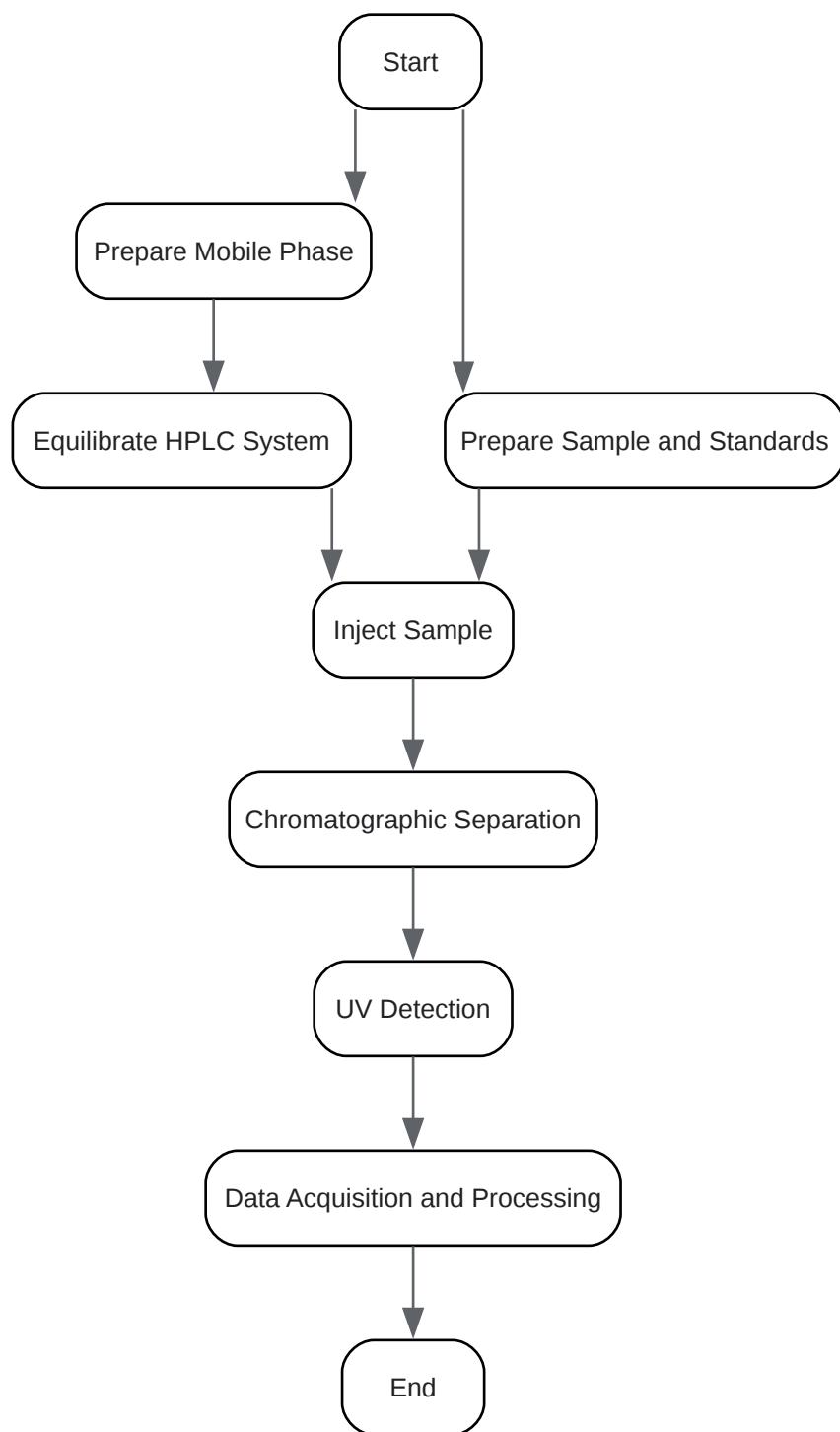
Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL
Column Temperature	25 °C

Note: This is a starting point for method development and may require optimization.[8]

Experimental Protocol: HPLC Analysis

- Standard Preparation: Prepare a stock solution of the reference standard of **4,6-dimethyl-2-phenylpyrimidine** in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

- Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile phase to a concentration within the calibration range.
- System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly (e.g., check for retention time reproducibility, peak area precision, and tailing factor).[9]
- Analysis: Inject the sample solution and the calibration standards.
- Data Processing: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantify the amount of the compound by using the calibration curve.



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Caption: General Workflow for HPLC Analysis.

Synthesis

A reference to the synthesis of **4,6-dimethyl-2-phenylpyrimidine** is found in the chemical literature, providing a starting point for researchers interested in obtaining this compound.^[2] The cited reference is Chemistry Letters, 8, p. 1447, 1979.^[2] Researchers should consult this publication for the specific reaction conditions and purification methods.

Conclusion

The comprehensive characterization of **4,6-dimethyl-2-phenylpyrimidine** (CAS 14164-34-2) requires a multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is essential for unambiguous structural elucidation. Furthermore, chromatographic techniques like HPLC are vital for assessing the purity of the compound. While specific experimental data for this molecule is sparse in the public domain, the principles and protocols outlined in this guide provide a robust framework for its characterization, ensuring the scientific integrity required for research and development activities.

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